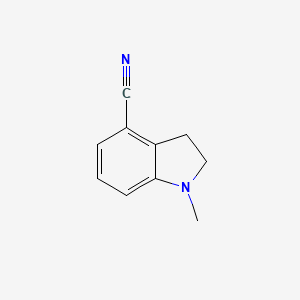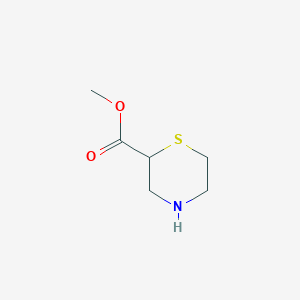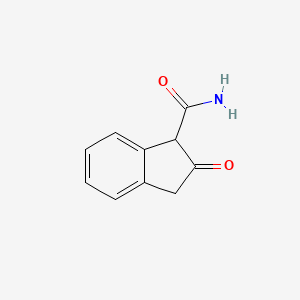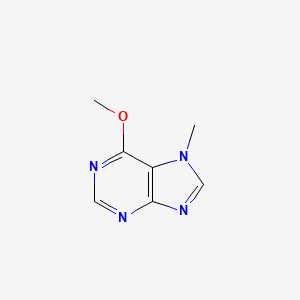
3-Aminoisoquinolin-6-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoisoquinolin-6-OL is a heterocyclic compound with the molecular formula C9H8N2O. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoquinolin-6-OL can be achieved through several methods. One common approach involves the cyclo-condensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method depends on the intrinsic nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .
Another method involves the cyclization of aryl-methylazapropenylium perchlorates or the Cu(I)-catalyzed cyclo-condensation of o-iodobenzylamine and acetonitriles . These methods, however, may require harsh reaction conditions, such as high temperatures or pressures, and the use of transition metal catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed as a practical and operationally convenient method for preparing 3-aminoisoquinolines .
化学反応の分析
Types of Reactions: 3-Aminoisoquinolin-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
科学的研究の応用
3-Aminoisoquinolin-6-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Aminoisoquinolin-6-OL involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
3-Aminoisoquinolin-6-OL can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure with a benzene ring fused to a pyridine ring.
1-Benzylisoquinoline: Contains a benzyl group attached to the nitrogen atom of the isoquinoline ring.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
The uniqueness of this compound lies in its specific functional groups (amino and hydroxyl) that provide distinct reactivity and potential for diverse applications.
特性
CAS番号 |
1416438-30-6 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
3-aminoisoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H,(H2,10,11) |
InChIキー |
PFJOFTFNMRTECU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)


![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)

![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)



![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

